Ethyl 4-(cyclohexylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
ETHYL 4-(CYCLOHEXYLAMINO)-6-OXO-1-PHENYL-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE is a complex organic compound with a unique structure that includes a pyridazine ring, a phenyl group, and a cyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(CYCLOHEXYLAMINO)-6-OXO-1-PHENYL-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with phenyl isocyanate to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(CYCLOHEXYLAMINO)-6-OXO-1-PHENYL-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ethyl ester group.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
ETHYL 4-(CYCLOHEXYLAMINO)-6-OXO-1-PHENYL-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ETHYL 4-(CYCLOHEXYLAMINO)-6-OXO-1-PHENYL-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE: Similar in structure but lacks the pyridazine ring.
6-(CYCLOHEXYLAMINO)-9-[2-(4-METHYLPIPERAZIN-1-YL)-ETHYL]-9H-PURINE-2-CARBONITRILE: Contains a cyclohexylamino group but has a purine ring instead of a pyridazine ring
Uniqueness
ETHYL 4-(CYCLOHEXYLAMINO)-6-OXO-1-PHENYL-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE is unique due to its combination of a pyridazine ring, phenyl group, and cyclohexylamino group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H23N3O3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 4-(cyclohexylamino)-6-oxo-1-phenylpyridazine-3-carboxylate |
InChI |
InChI=1S/C19H23N3O3/c1-2-25-19(24)18-16(20-14-9-5-3-6-10-14)13-17(23)22(21-18)15-11-7-4-8-12-15/h4,7-8,11-14,20H,2-3,5-6,9-10H2,1H3 |
InChI Key |
GHYMYCICZRMOKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC2CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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